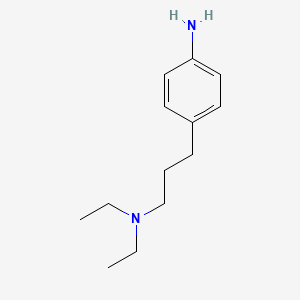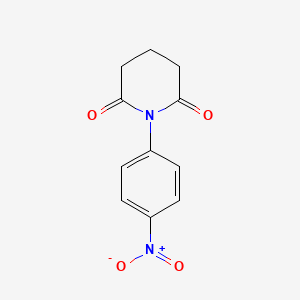
1-(4-Nitrophenyl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenyl)piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring substituted with a nitrophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)piperidine-2,6-dione typically involves the reaction of 4-nitrobenzaldehyde with piperidine-2,6-dione under specific conditions. One common method includes the use of a base such as potassium tert-butoxide to promote the reaction via Michael addition and intramolecular nucleophilic substitution processes . This method can be performed under solvent-free conditions, making it an environmentally friendly approach.
Industrial Production Methods: Industrial production of this compound may involve scalable and green processes to ensure high yield and purity. The use of abundant acetates and acrylamides as starting materials, along with efficient promoters like potassium tert-butoxide, allows for the large-scale synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Nitrophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with enhanced biological activity.
Substitution: Various substituted piperidine-2,6-dione derivatives with potential pharmacological properties.
Applications De Recherche Scientifique
1-(4-Nitrophenyl)piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: The compound is utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-(4-Nitrophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The nitrophenyl group can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the binding affinity of the compound to its targets .
Comparaison Avec Des Composés Similaires
Piperidine-2,6-dione: Lacks the nitrophenyl group but shares the core piperidine structure.
3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: A derivative with different substituents that exhibit distinct biological activities.
3-((3-Aminophenyl)amino)piperidine-2,6-dione: Contains an amino group instead of a nitro group, leading to different chemical reactivity and biological properties
Uniqueness: 1-(4-Nitrophenyl)piperidine-2,6-dione is unique due to the presence of the nitrophenyl group, which imparts specific electronic and steric properties. This makes it a versatile scaffold for the design of novel bioactive compounds with potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H10N2O4 |
|---|---|
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H10N2O4/c14-10-2-1-3-11(15)12(10)8-4-6-9(7-5-8)13(16)17/h4-7H,1-3H2 |
Clé InChI |
HEYFIQYGSHCLLS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


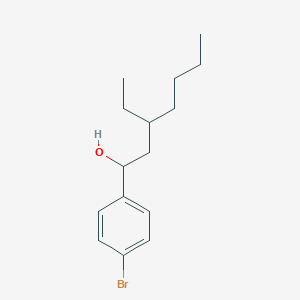
![6-methoxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13881462.png)
![tert-butyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13881469.png)
![(4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B13881474.png)

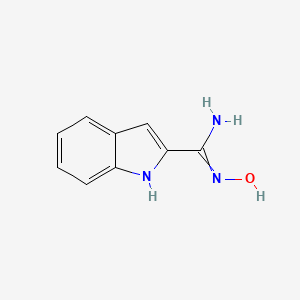
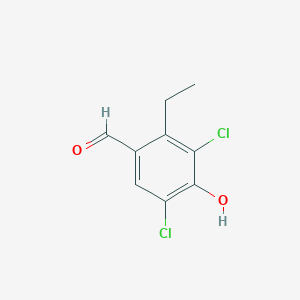
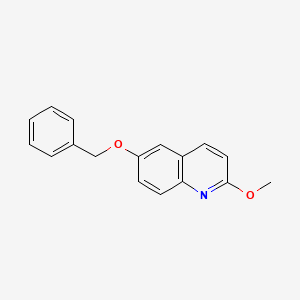
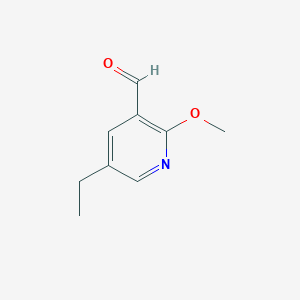
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13881500.png)
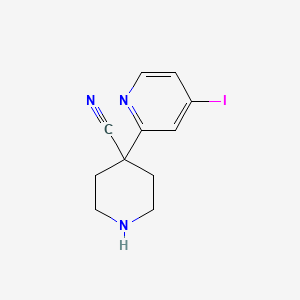
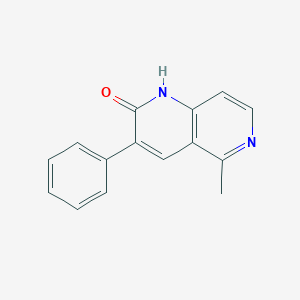
![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene](/img/structure/B13881533.png)
